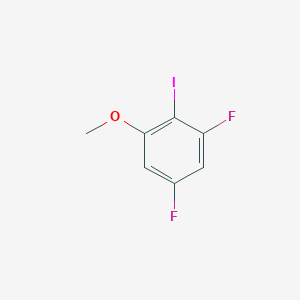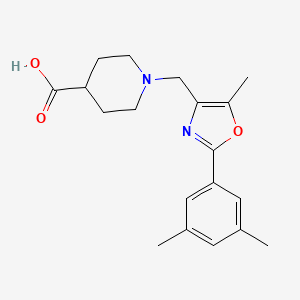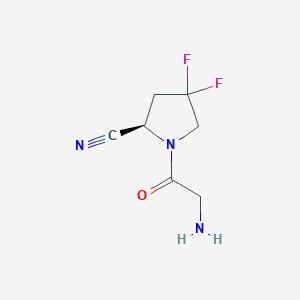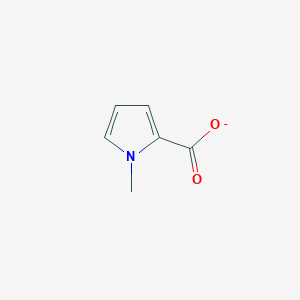![molecular formula C12H16N2O2 B12867989 (3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[221]heptane-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a bicyclic azabicycloheptane core, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the azabicycloheptane core. The key steps include:
Formation of Furan-2-ylmethylamine: This can be achieved through the reaction of furfural with ammonia or an amine under reductive amination conditions.
Synthesis of Azabicycloheptane Core: This involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic or basic conditions to form the bicyclic structure.
Coupling Reaction: The final step involves coupling the furan-2-ylmethylamine with the azabicycloheptane core using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and the azabicycloheptane core play crucial roles in binding to these targets, leading to modulation of their activity. The carboxamide group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide: can be compared with other bicyclic compounds like tropane alkaloids or other furan-containing molecules.
Tropane Alkaloids: These include compounds like atropine and cocaine, which have similar bicyclic structures but different functional groups.
Furan-Containing Molecules: These include furan derivatives like furfural and furan-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a bicyclic azabicycloheptane core, and a carboxamide group, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
(3S)-N-(furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(13-7-10-2-1-5-16-10)11-8-3-4-9(6-8)14-11/h1-2,5,8-9,11,14H,3-4,6-7H2,(H,13,15)/t8?,9?,11-/m0/s1 |
Clave InChI |
BGQKRVWGJITHFC-AMUVOQDHSA-N |
SMILES isomérico |
C1CC2CC1[C@H](N2)C(=O)NCC3=CC=CO3 |
SMILES canónico |
C1CC2CC1C(N2)C(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![[3'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12867924.png)


![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)



![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)



![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

